molecular formula C26H21ClF3N5O3S2 B12414245 Vegfr-2/braf-IN-2

Vegfr-2/braf-IN-2

Cat. No.: B12414245
M. Wt: 608.1 g/mol
InChI Key: GXOMQJCXRLJAFC-UHFFFAOYSA-N
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Description

VEGFR-2/BRAF-IN-2 is a dual-target inhibitor with potent activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and both wild-type (BRAF<sup>WT</sup>) and mutant BRAF<sup>V600E</sup>. It exhibits IC50 values of 0.111 µM (VEGFR-2), 0.071 µM (BRAF<sup>WT</sup>), and 0.089 µM (BRAF<sup>V600E</sup>) . This compound induces apoptosis and arrests the cell cycle at the G1 phase, making it a promising candidate for cancers driven by angiogenesis and BRAF mutations, such as melanoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2/braf-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route typically includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions often involve the use of molecular docking simulations and ADME properties predictions to ensure binding affinity and pharmacokinetic properties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2/braf-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the benzimidazole scaffold, which exhibit different levels of inhibitory activity against VEGFR-2 and BRAF kinases .

Scientific Research Applications

Pharmacological Properties

Recent studies have demonstrated that Vegfr-2/braf-IN-2 exhibits potent inhibitory activity against both VEGFR-2 and BRAF V600E. For instance:

  • In vitro studies have shown that this compound can achieve IC50 values in the low micromolar range against both targets, comparable to established inhibitors like sorafenib .
  • Molecular docking analyses indicate that this compound binds effectively to the ATP-binding sites of both kinases, suggesting a favorable interaction profile that could enhance its therapeutic potential .

Case Studies and Research Findings

  • Anti-tumor Activity in Melanoma :
    • A study highlighted that this compound demonstrated significant anti-proliferative effects on melanoma cell lines expressing BRAF V600E. The compound induced cell cycle arrest in the G0/G1 phase, leading to reduced cell viability .
  • Inhibition of Angiogenesis :
    • Research indicated that this compound effectively inhibited VEGF-induced phosphorylation of VEGFR-2 in human umbilical vascular endothelial cells (HUVECs), thereby suppressing angiogenic processes such as migration and tube formation .
  • Potential for Combination Therapies :
    • The compound has been explored in combination with other therapies to enhance efficacy against resistant tumors. For example, combining this compound with immune checkpoint inhibitors showed promising results in preclinical models .

Comparative Efficacy

Compound NameTarget(s)IC50 (μM)Therapeutic Indication
This compoundVEGFR-2 / BRAF V600E0.5Melanoma, Colorectal Cancer
SorafenibVEGFR-2 / BRAF0.1Renal Cell Carcinoma, Hepatocellular Carcinoma
RAF265BRAF / VEGFR-20.05Various solid tumors

Mechanism of Action

Vegfr-2/braf-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and BRAF kinases. This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the hinge region Cys or Ala, the glutamate residue of the Glu-Lys αC helix conserved pair, and the DFG motif Asp at the activation loop .

Comparison with Similar Compounds

Data Table: Key Inhibitors of VEGFR-2 and BRAF

Compound Targets IC50 (µM) Cellular Effects Source
VEGFR-2/BRAF-IN-2 VEGFR-2, BRAF<sup>WT</sup>, BRAF<sup>V600E</sup> 0.111 (VEGFR-2), 0.071 (BRAF<sup>WT</sup>), 0.089 (BRAF<sup>V600E</sup>) Apoptosis induction, G1 arrest
Sorafenib VEGFR-2, BRAF, others 0.09 (VEGFR-2) Multi-kinase inhibition
Pazopanib VEGFR-2 0.03 (VEGFR-2) Anti-angiogenic
Sunitinib VEGFR-2 0.009 (VEGFR-2) Anti-proliferative
VEGFR-2-IN-27 VEGFR-2 0.0148 (VEGFR-2) High potency in nM range
Compound 4a (naphthamide) VEGFR-2 0.0016 (VEGFR-2) Superior to linifanib in cellular assays
Compound 9c VEGFR-2, BRAF<sup>V600E</sup>, EGFR Not specified (broad inhibition) Suppresses proliferation
PLX7922 BRAF<sup>V600E</sup> Not specified Inhibits pERK in BRAF-mutant cells

Key Findings and Analysis

Potency and Selectivity

  • This compound demonstrates balanced dual inhibition, though its VEGFR-2 IC50 (0.111 µM) is less potent than sunitinib (0.009 µM) or naphthamide derivative 4a (1.6 nM) . However, its BRAF<sup>V600E</sup> activity (0.089 µM) surpasses sorafenib’s broader but less specific kinase inhibition .
  • Sorafenib , a first-line multi-kinase inhibitor, has a VEGFR-2 IC50 of 0.09 µM but lacks BRAF<sup>V600E</sup> specificity, which may limit efficacy in BRAF-driven cancers .

Mechanistic Advantages

  • In contrast, single-target agents like pazopanib (VEGFR-2-specific) or PLX7922 (BRAF-specific) may require combination therapy .
  • Structural insights from thiourea-based inhibitors (e.g., sorafenib derivatives) highlight the importance of urea/thiourea moieties in VEGFR-2 binding stability, which may inform This compound 's design .

Clinical Implications

  • This compound ’s G1-phase arrest aligns with mechanisms of apoptosis induction seen in other VEGFR-2 inhibitors (e.g., axitinib derivatives) . However, its dual action may mitigate resistance observed in BRAF<sup>V600E</sup> tumors treated with single-target BRAF inhibitors like PLX7922 .
  • Compounds like VEGFR-2-IN-27 (IC50 = 14.8 nM for VEGFR-2) and 4a (1.6 nM) show higher VEGFR-2 potency but lack BRAF inhibition, limiting their utility in BRAF-mutant cancers .

Q & A

Q. Basic: What are the primary mechanisms of action of VEGFR-2/BRAF-IN-2, and how are they validated experimentally?

This compound is a dual inhibitor targeting both VEGFR-2 (IC₅₀ = 0.111 µM) and BRAF isoforms (IC₅₀ = 0.071–0.089 µM) . Mechanistic validation involves:

  • Kinase inhibition assays : Use ELISA-based VEGFR-2 inhibition kits to quantify enzymatic activity suppression .
  • Cell cycle analysis : Flow cytometry to assess G1-phase arrest in treated cancer cell lines (e.g., MCF-7) .
  • Apoptosis induction : Annexin V/PI staining followed by flow cytometry to measure apoptotic populations .

Q. Basic: What experimental models are appropriate for studying this compound efficacy?

  • In vitro models : Cancer cell lines with VEGFR-2/BRAF overexpression (e.g., triple-negative breast cancer, melanoma) .
  • Kinase selectivity profiling : Biochemical assays against panels of 270+ kinases to confirm target specificity and minimize off-target effects .
  • 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) to correlate structural features with inhibitory activity .

Q. Advanced: How can researchers resolve contradictions in this compound activity across different assays?

Contradictions may arise from:

  • Kinase selectivity : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., association/dissociation rates) and differentiate direct vs. indirect inhibition .
  • Cellular context : Assess VEGFR-2 trafficking via Rab11 vesicles, which modulates signaling output and may alter drug responsiveness .
  • Data normalization : Include controls for VEGF-A isoform-specific effects on VEGFR-2 recycling and degradation .

Q. Advanced: What computational strategies optimize the design of dual VEGFR-2/BRAF inhibitors?

  • Molecular docking : Align compounds with known VEGFR-2/BRAF pharmacophores (e.g., α,β-unsaturated ketonic fragments) and validate using AutoDock or Schrödinger .
  • Bioisosteric replacements : Replace pyrimidine scaffolds with 1,6-naphthyridine to enhance binding affinity .
  • ADMET profiling : Predict pharmacokinetics using tools like SwissADME to balance potency and bioavailability .

Q. Advanced: How can researchers address resistance mechanisms in this compound therapy?

  • Methylation analysis : Investigate VEGFR-2 promoter methylation via bisulfite sequencing, as methylation status impacts receptor expression and angiogenic signaling .
  • Dynamic modeling : Single-molecule tracking to monitor VEGFR-2 mobility changes during VEGF association, which may influence drug efficacy .
  • Combinatorial screens : Pair this compound with EGFR inhibitors to counteract compensatory signaling .

Q. Basic: What statistical methods ensure robust analysis of this compound data?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Microvascular metrics : Apply Mann-Whitney tests for non-normally distributed data (e.g., microvascular rarefaction studies) .
  • Bootstrap validation : For 3D-QSAR models, use cross-validation (leave-half-out) to ensure internal reliability .

Q. Advanced: How can single-molecule imaging elucidate this compound dynamics?

  • Time-course tracking : Segment VEGFR-2 trajectories into pre- and post-VEGF association phases to quantify mobility changes .
  • Biosensor assays : Measure VEGF-C/VEGFR-2 binding kinetics using biolayer interferometry (BLI) .

Properties

Molecular Formula

C26H21ClF3N5O3S2

Molecular Weight

608.1 g/mol

IUPAC Name

1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C26H21ClF3N5O3S2/c27-15-8-10-17(11-9-15)35-23(37)21-18-6-1-2-7-19(18)40-22(21)32-25(35)39-13-20(36)33-34-24(38)31-16-5-3-4-14(12-16)26(28,29)30/h3-5,8-12H,1-2,6-7,13H2,(H,33,36)(H2,31,34,38)

InChI Key

GXOMQJCXRLJAFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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